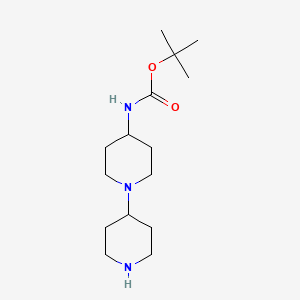

Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate

Beschreibung

BenchChem offers high-quality Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-(1-piperidin-4-ylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-6-10-18(11-7-12)13-4-8-16-9-5-13/h12-13,16H,4-11H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBOBJSFRQIKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697014 | |

| Record name | tert-Butyl [1,4'-bipiperidin]-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878156-65-1 | |

| Record name | tert-Butyl [1,4'-bipiperidin]-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role of Boc-protected bipiperidines in modern drug discovery

An In-depth Technical Guide to the Role of Boc-Protected Bipiperidines in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

The bipiperidine scaffold represents a privileged structural motif in medicinal chemistry, offering a three-dimensional architecture that is highly sought after for achieving potent and selective interactions with complex biological targets. However, the synthesis and functionalization of these structures present significant challenges. This technical guide provides an in-depth exploration of the strategic use of the tert-butoxycarbonyl (Boc) protecting group to unlock the potential of bipiperidine building blocks in modern drug discovery. We will delve into the causality behind the selection of the Boc group, detail robust synthetic methodologies for creating Boc-protected bipiperidines, and present case studies illustrating their successful application in developing novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful scaffolds in their programs.

The Strategic Imperative for 3D Scaffolds: The Rise of the Bipiperidine Core

Modern drug discovery has increasingly moved away from flat, aromatic compounds towards molecules with greater three-dimensional (3D) complexity.[1] Saturated heterocyclic scaffolds are central to this shift, with the piperidine ring being one of the most ubiquitous motifs found in FDA-approved drugs.[2][3][4] Piperidine derivatives are integral to a vast range of pharmaceuticals, including treatments for central nervous system (CNS) disorders, cancer, and infectious diseases.[2][5][6][7]

The bipiperidine framework, composed of two linked piperidine rings, elevates this structural utility. It provides a rigid, yet conformationally adaptable, scaffold that allows for the precise projection of functional groups into 3D space. This is critical for targeting the intricate binding pockets of proteins and achieving high target affinity and selectivity. The N-Boc-4,4'-bipiperidine structure, for instance, serves as a versatile building block for creating complex molecules, particularly for CNS agents where blood-brain barrier penetration and specific receptor engagement are paramount.[8]

However, the presence of two reactive secondary amine groups makes direct, selective functionalization of the bipiperidine core nearly impossible. This necessitates a sophisticated chemical strategy, where the choice of a protecting group is not merely a tactical step but a foundational element of the entire synthetic plan.

The Boc Group: An Enabling Technology for Complex Synthesis

The tert-butoxycarbonyl (Boc) group is arguably the most widely used amine protecting group in medicinal chemistry, and its role in bipiperidine synthesis is a prime example of its strategic value.[9][10] Its prevalence is due to a unique combination of stability and reactivity that makes it ideal for multi-step synthetic sequences.[11][12][13]

Pillar of Trustworthiness: Why Chemists Rely on the Boc Group

The decision to use the Boc group is rooted in its predictable and reliable behavior across a wide range of chemical environments.[10]

-

Robust Stability: The Boc group is exceptionally stable under basic, nucleophilic, and reductive conditions (including catalytic hydrogenation).[14] This allows for a broad spectrum of chemical transformations to be performed on other parts of the molecule without risking premature deprotection.

-

Orthogonality: Its stability profile makes it perfectly orthogonal to other common protecting groups.[14] For example, a Boc group will remain intact during the piperidine-mediated cleavage of an Fmoc group or the hydrogenolysis of a Cbz group, enabling highly complex, selective deprotection strategies.

-

Facile Cleavage: Despite its robustness, the Boc group is readily cleaved under anhydrous acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).[11][15] The byproducts of this cleavage are volatile (isobutene and carbon dioxide), which simplifies purification and workup procedures significantly.[13]

This combination of features ensures that synthetic routes employing the Boc group are self-validating; its application and removal are high-yielding, clean, and predictable, minimizing side reactions and maximizing the overall efficiency of the synthesis.

Comparative Stability of Common Amine Protecting Groups

The following table summarizes the stability of the Boc group compared to other frequently used amine protecting groups, illustrating the principle of orthogonal stability.

| Condition | Boc (tert-butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |

| Strong Acid (e.g., TFA/DCM) | Labile (Cleaved) | Stable | Stable |

| Strong Base (e.g., Piperidine) | Stable | Stable | Labile (Cleaved) |

| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Labile (Cleaved) | Stable |

| Nucleophiles | Stable | Stable | Stable |

Visualization: Orthogonal Deprotection Strategy

The diagram below illustrates the decision-making process for the selective removal of protecting groups, a cornerstone of modern synthesis enabled by the distinct properties of the Boc group.

Caption: Logic flow for selective deprotection of common amine protecting groups.

Core Methodologies: Synthesis of Boc-Protected Bipiperidines

The construction of the bipiperidine core is most effectively achieved using modern cross-coupling reactions. These methods offer a versatile and reliable path to unsymmetrical bipiperidines, which are often more desirable for drug discovery programs than their symmetrical counterparts.[16]

The Suzuki-Miyaura Cross-Coupling Approach

Among the various transition-metal-catalyzed reactions, the Suzuki-Miyaura coupling is particularly powerful for constructing C(sp²)–C(sp²) bonds, which can be subsequently reduced to form the bipiperidine linkage.[17][18] This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst.

Visualization: General Synthetic Workflow

The following diagram outlines a typical workflow for the synthesis of a drug candidate using a Boc-protected bipiperidine building block.

Caption: From simple precursors to a final drug candidate via a key building block.

Experimental Protocol 1: N-Boc Protection of 4-Hydroxypiperidine

This protocol describes the standard procedure for introducing the Boc group onto a piperidine nitrogen.

Materials:

-

4-Hydroxypiperidine (1.0 eq.)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)

-

Triethylamine (TEA) (1.2 eq.)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-hydroxypiperidine in DCM (approx. 0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the solution, followed by the slow, portion-wise addition of Boc₂O.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Self-Validation/Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[19]

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure N-Boc-4-hydroxypiperidine.

Experimental Protocol 2: Suzuki Coupling for Bipiperidine Precursor Synthesis

This protocol outlines the synthesis of a Boc-protected bipyridine, which can be subsequently hydrogenated to the bipiperidine.

Materials:

-

N-Boc-4-bromopyridine (prepared from a corresponding precursor) (1.0 eq.)

-

Pyridine-4-boronic acid (1.2 eq.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)

-

Triphenylphosphine (PPh₃) (0.08 eq.)

-

Potassium carbonate (K₂CO₃) (2.0 eq.)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

-

To a flame-dried Schlenk flask, add N-Boc-4-bromopyridine, pyridine-4-boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours.

-

Self-Validation/Monitoring: Monitor the formation of the bipyridine product by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the N-Boc-4,4'-bipyridine.

Note: Subsequent hydrogenation (e.g., using H₂, Pd/C, or Platinum oxide in an acidic medium like ethanol with HCl) of the bipyridine product would yield the corresponding N-Boc-4,4'-bipiperidine.[]

Applications in Drug Discovery: Case Studies and Scaffolds

The true value of Boc-protected bipiperidines is realized when they are incorporated into molecules targeting diseases. Their rigid structure is key to orienting pharmacophoric elements for optimal target engagement.[21]

Case Study: CCR5 Antagonists for HIV Therapy

Chemokine receptor 5 (CCR5) is a critical co-receptor for HIV entry into host cells. Small molecule antagonists that block this receptor are a validated therapeutic strategy. Several potent CCR5 antagonists utilize a piperidino-piperidine or piperazino-piperidine core, which can be synthesized from building blocks like 4-Amino-1-Boc-piperidine.[21] The bipiperidine scaffold acts as a central hub, positioning an N-aryl group and a side chain amide to effectively occupy the binding pocket of the receptor. The Boc group is essential during the synthesis to allow for the sequential and controlled addition of these pharmacophoric groups.

Case Study: Kinase Inhibitors in Oncology

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently overactive in cancer, making it a prime target for drug development.[21] Potent inhibitors of Protein Kinase B (Akt) have been developed using a 4-amino-1-Boc-piperidine-4-carboxylic acid scaffold.[21] In these molecules, the piperidine ring serves as a rigid linker to present a substituted pyrimidine core to the ATP binding site of the kinase, while the substituents on the second piperidine ring can be modified to enhance selectivity and pharmacokinetic properties.

Table of Bipiperidine-Derived Scaffolds and Their Applications

| Scaffold Class | Therapeutic Target(s) | Role of Bipiperidine Core | Key Synthetic Step |

| Piperidino-piperidines | CCR5, Opioid Receptors | Central scaffold for orienting aromatic and aliphatic side chains.[21] | Reductive amination, Amide coupling |

| 4-Aryl-bipiperidines | CNS Receptors (e.g., Dopamine, Serotonin) | Provides a rigid 3D framework to mimic endogenous ligands.[8] | Suzuki/Negishi Coupling |

| Spiro-bipiperidines | Ion Channels, Transporters | Introduces significant 3D character and conformational rigidity. | Multi-step ring formation |

| Bipiperidine Carboxamides | Kinases (e.g., Akt), Proteases | Acts as a constrained linker between two key pharmacophores.[21] | Amide bond formation |

Challenges and Future Directions

While Boc-protected bipiperidines are powerful tools, challenges remain. The primary hurdles are the stereocontrolled synthesis of asymmetrically substituted bipiperidines and the potential for metabolic liabilities associated with the piperidine rings.

Future research will likely focus on:

-

Catalytic Asymmetric Synthesis: Developing new catalytic methods, such as enantioselective rhodium-catalyzed cycloadditions or asymmetric cross-couplings, to directly access enantiopure substituted bipiperidines.[22][23]

-

Bioisosteric Replacements: Exploring bioisosteres of the piperidine ring to improve metabolic stability and fine-tune pharmacokinetic properties.

-

Novel Linkages: Investigating bipiperidines with different linkage points (e.g., 2,3'-, 3,4'-) to access novel chemical space and intellectual property.

Conclusion

Boc-protected bipiperidines are more than just chemical intermediates; they are enabling building blocks that have become central to the design and synthesis of complex, three-dimensional drug candidates. The strategic use of the Boc group provides a reliable and versatile handle to manage the reactivity of the dual amine functionality, allowing chemists to construct these intricate scaffolds with precision and efficiency. By mastering the synthesis and application of these molecules, researchers can unlock new possibilities in targeting challenging diseases, underscoring the indispensable role of classic protecting group chemistry in the landscape of modern, innovative drug discovery.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Retrieved from [Link]

-

IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Retrieved from [Link]

-

Kavšek, K., et al. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Retrieved from [Link]

-

PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]

-

O'Brien, P., & Childs, A. C. (2010, May 12). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

-

ACS Publications. (2026, January 29). Synthesis of Unsymmetrical 4,4′-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. Organic Letters. Retrieved from [Link]

- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

-

Foley, D. J., et al. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Retrieved from [Link]

-

PubMed. (2024, July 5). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]

-

Gutmann, B., & Kappe, C. O. (2016, April 5). High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences. Organic Letters - ACS Publications. Retrieved from [Link]

-

Preprints.org. (2024, January 3). Recent Progress on the Synthesis of Bipyridine Derivatives[v1]. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

-

PMC. (n.d.). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Substituted and 1,4-Disubstituted Piperidines. Retrieved from [Link]

-

NIH. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. PMC. Retrieved from [Link]

-

Fiveable. (2025, August 15). Boc: Organic Chemistry Study Guide. Retrieved from [Link]

-

ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Retrieved from [Link]

-

ChemRxiv. (n.d.). Exploring Potential Coplanar Chiral Bipyridine Ligands for Asymmetric Catalysis. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 5-Methyl-2,2'-Bipyridine. Retrieved from [Link]

-

Semantic Scholar. (2015, August 22). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Chiral 2,2′-Bipyridines: Ligands for Asymmetric Induction. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

-

Xingwei Li. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

-

NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

-

PMC. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Retrieved from [Link]

-

MDPI. (2023, April 6). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Retrieved from [Link]

-

Quora. (2022, August 4). What is the protection of BOC in organic synthesis processes?. Retrieved from [Link]

Sources

- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. ijnrd.org [ijnrd.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemimpex.com [chemimpex.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. fiveable.me [fiveable.me]

- 13. quora.com [quora.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. peptide.com [peptide.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. preprints.org [preprints.org]

- 18. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 23. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

A Technical Guide to Pharmacophore Modeling with tert-Butyl 1-(Piperidin-4-yl)piperidin-4-ylcarbamate Scaffolds

Abstract

In the landscape of modern drug discovery, scaffold-based design has emerged as a powerful strategy for the development of novel therapeutics. This guide provides an in-depth technical exploration of pharmacophore modeling, with a specific focus on the application of the tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate scaffold. This bis-piperidine framework offers a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for library design and lead optimization.[1][2][3] This document will detail the principles of pharmacophore modeling, the rationale behind selecting this particular scaffold, and provide step-by-step protocols for both ligand- and structure-based model generation. Furthermore, we will delve into the critical aspects of model validation and its application in virtual screening to identify novel bioactive compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery pipelines.

Chapter 1: Foundational Principles of Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of computational drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a biological response.[4][5] A pharmacophore is not a real molecule but rather an abstract three-dimensional arrangement of these key features.[4][5] Common pharmacophoric features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively charged groups.

There are two primary approaches to generating a pharmacophore model:

-

Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the target protein is unknown.[5][6][7] It involves analyzing a set of known active ligands to identify common chemical features that are essential for their biological activity.[7] The process typically involves conformational analysis and alignment of the active molecules to derive a consensus pharmacophore.[7]

-

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein, often in complex with a ligand, is available, a structure-based approach can be utilized.[8][9] This method directly analyzes the key interactions between the ligand and the amino acid residues in the binding pocket to define the pharmacophoric features.[9]

Regardless of the approach, a robust pharmacophore model serves as a powerful 3D query for virtual screening of large compound databases to identify novel molecules with the potential for similar biological activity.[4][8][10]

Chapter 2: The tert-Butyl 1-(Piperidin-4-yl)piperidin-4-ylcarbamate Scaffold: A Privileged Framework

The piperidine ring is a frequently occurring motif in a vast number of pharmaceuticals and biologically active compounds, valued for its synthetic accessibility and its ability to confer favorable pharmacokinetic properties.[2][11][12][13][14] The tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate scaffold, which features a bis-piperidine core, presents several advantages for drug design.

The tert-butyl carbamate (Boc) protecting group provides a convenient handle for synthetic modifications, while the bis-piperidine structure offers a degree of conformational constraint, which can be beneficial for binding affinity. The piperidine nitrogens can be protonated at physiological pH, allowing for potential ionic interactions with the target protein. Furthermore, the overall structure provides a three-dimensional framework that can be decorated with various functional groups to probe the chemical space of a target's binding site. The piperidine scaffold and its derivatives have been associated with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[11][12][14][15]

Chapter 3: Practical Guide to Pharmacophore Model Generation

The generation of a reliable pharmacophore model is a critical step in the drug discovery workflow. The choice between a ligand-based or structure-based approach will depend on the available data.

Part A: Ligand-Based Pharmacophore Modeling Workflow

This approach is ideal when a set of active compounds with known biological data is available, but the target structure is unknown.

Experimental Protocol:

-

Training Set Selection: Curate a set of at least 5-10 structurally diverse molecules with high affinity for the target. Include molecules that incorporate the tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate scaffold.

-

Conformational Analysis: For each molecule in the training set, generate a diverse set of low-energy conformations. This is crucial as the bioactive conformation is often not the global minimum energy state.

-

Feature Mapping: Identify the potential pharmacophoric features for each conformation of every molecule.

-

Model Generation: Utilize software such as LigandScout, MOE, or Discovery Studio to align the conformers and identify common pharmacophoric features.[8][16] The software will generate a series of pharmacophore hypotheses.

-

Model Selection: The best pharmacophore hypothesis is typically selected based on a scoring function that considers how well the model maps the active compounds.

Visualization of Ligand-Based Workflow:

Caption: Workflow for ligand-based pharmacophore model generation.

Part B: Structure-Based Pharmacophore Modeling Workflow

This is the preferred method when a high-resolution 3D structure of the target protein in complex with a ligand is available.

Experimental Protocol:

-

Protein-Ligand Complex Preparation: Obtain the 3D structure of the protein-ligand complex from the Protein Data Bank (PDB) or through molecular docking. Ensure the structure is properly prepared by adding hydrogens, assigning correct bond orders, and optimizing the hydrogen-bonding network.

-

Binding Site Analysis: Identify the key amino acid residues in the binding pocket that form interactions with the ligand.

-

Feature Identification: Based on the observed interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions), define the corresponding pharmacophoric features.

-

Model Generation: Use software to automatically generate a pharmacophore model based on the identified interactions.

-

Model Refinement: Manually inspect and refine the generated model to ensure it accurately reflects the crucial binding interactions.

Visualization of Structure-Based Workflow:

Caption: Workflow for structure-based pharmacophore model generation.

Chapter 4: Model Validation and Refinement

A pharmacophore model is only useful if it can accurately distinguish between active and inactive compounds.[4] Therefore, rigorous validation is a mandatory step before its application in virtual screening.[8]

Validation Techniques:

-

Test Set Validation: A set of known active and inactive compounds, not used in model generation, is screened against the pharmacophore.[17] A good model should identify a high percentage of the actives while rejecting the inactives.

-

Decoy Set Validation: The model is challenged to differentiate a set of known active ligands from a much larger set of "decoy" molecules, which have similar physicochemical properties but are topologically distinct and presumed to be inactive.[17]

-

Receiver Operating Characteristic (ROC) Curve Analysis: This is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied.[8][17] The area under the ROC curve (AUC) is a measure of the model's ability to distinguish between actives and inactives.

Quantitative Data Summary:

| Validation Metric | Description | Good Model Indication |

| Enrichment Factor (EF) | The ratio of the proportion of active compounds in the hit list to the proportion of active compounds in the entire database. | EF > 1 |

| Güner-Henry (GH) Score | A scoring method that considers both the percentage of actives retrieved in a hit list and the percentage of hits relative to the size of the database. | A score closer to 1 indicates a good model. |

| Area Under the ROC Curve (AUC) | A measure of the overall performance of the model in distinguishing between active and inactive compounds. | AUC > 0.7 is generally considered a good model. |

Chapter 5: Application in Virtual Screening and Lead Optimization

Once validated, the pharmacophore model can be used as a 3D query to screen large virtual compound libraries to identify novel "hits".

Virtual Screening Workflow:

-

Database Preparation: Prepare a large, diverse compound database for screening. Ensure the compounds have 3D coordinates and multiple conformations if possible.

-

Pharmacophore Screening: Use the validated pharmacophore model to filter the database, retaining only those molecules that match the pharmacophoric features.

-

Hit Filtering: Apply additional filters to the initial hits, such as drug-likeness (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property predictions.[18]

-

Molecular Docking: For the most promising hits, perform molecular docking into the target's binding site to predict their binding mode and affinity.[19]

-

Hit Prioritization: Rank the hits based on their pharmacophore fit score, docking score, and predicted ADMET properties for experimental testing.

Visualization of Virtual Screening Workflow:

Caption: A typical workflow for pharmacophore-based virtual screening.

Conclusion

The tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate scaffold represents a valuable starting point for the design of novel therapeutic agents. This guide has provided a comprehensive overview of how to effectively utilize this scaffold within a pharmacophore modeling framework. By following the detailed protocols for model generation, validation, and application in virtual screening, researchers can significantly enhance their ability to identify and optimize promising lead compounds. The integration of these computational techniques into modern drug discovery pipelines is essential for accelerating the development of new and effective medicines.

References

- Vertex AI Search. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable.

- Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls.

- PMC. (n.d.). Drug Design by Pharmacophore and Virtual Screening Approach.

- PMC. (n.d.). Pharmacophore modeling: advances and pitfalls.

- DergiPark. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.

- Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service.

- PMC. (2021, December 25). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products.

- PMC. (2025, July 9). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities.

- PubChem. (n.d.). 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833.

- PMC. (2022, October 13). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma.

- Protheragen. (n.d.). Structure-based Pharmacophore Modeling.

- Bio-protocol. (n.d.). 2.3. 3D Ligand-Based Pharmacophore Modeling.

- Journal of Clinical Medicine of Kazakhstan. (2023, August 7). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives.

- ResearchGate. (n.d.). Piperidine-based drug discovery.

- Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications?.

- PMC. (2024, January 22). Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX.

- ResearchGate. (n.d.). Biological activities of piperidine alkaloids. | Download Scientific Diagram.

- BioNome. (2026, March 6). Validation Techniques in Pharmacophore-Based Screening Projects in India.

- RSC Publishing. (2023, May 23). Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(V) under ultrasonic irradiation at room temperature conditions.

- IJIRT. (2012, May 15). The Wide Spectrum Biological Activities of Piperidine -A Short Review.

- (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- ResearchGate. (2026, February 6). Recent advances in piperidones as privileged scaffolds for drug discovery and development | Request PDF.

Sources

- 1. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb( v ) under ultrasonic irradiation at room temperature conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00448A [pubs.rsc.org]

- 4. fiveable.me [fiveable.me]

- 5. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 10. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. clinmedkaz.org [clinmedkaz.org]

- 12. researchgate.net [researchgate.net]

- 13. ijirt.org [ijirt.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 17. bionome.in [bionome.in]

- 18. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Determining the Solubility Profile of Tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate in Organic Solvents

Physicochemical Characterization and Theoretical Solubility Prediction

A foundational understanding of a molecule's structure and inherent properties is essential for predicting its behavior in various solvents. This is guided by the fundamental principle of "like dissolves like," where solutes tend to dissolve best in solvents with similar molecular properties.[3][4]

Molecular Structure and Estimated Properties

Tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate is a molecule featuring two saturated heterocyclic piperidine rings and a tert-butoxycarbonyl (Boc) protecting group.

Structure:

Table 1: Estimated Physicochemical Properties of Tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate

| Property | Estimated Value | Implication for Solubility |

|---|---|---|

| Molecular Formula | C₁₅H₂₉N₃O₂ | - |

| Molecular Weight | ~283.41 g/mol | Higher molecular weight can sometimes negatively impact solubility. |

| Hydrogen Bond Donors | 1 (from the N-H of the carbamate) | Capable of donating a hydrogen bond, which favors solubility in protic solvents.[5] |

| Hydrogen Bond Acceptors | 3 (from the C=O and O- of the carbamate, and the tertiary amine nitrogen) | Capable of accepting hydrogen bonds, enhancing solubility in protic solvents like alcohols.[5] |

| Polar Surface Area (PSA) | ~50-60 Ų (Estimated) | A moderate PSA suggests the molecule has polar features but is not excessively polar. |

| logP (Octanol-Water Partition Coefficient) | ~2.0-3.0 (Estimated) | A positive logP indicates a preference for lipophilic (non-polar) environments over aqueous ones. |

Theoretical Solubility Profile

Based on its structure, the molecule possesses a dual character:

-

Non-polar Regions: The two piperidine rings and the tert-butyl group are aliphatic and non-polar, contributing to solubility in non-polar to moderately polar solvents (e.g., hydrocarbons, ethers, chlorinated solvents).

-

Polar Regions: The carbamate linkage (-NH-C=O) and the tertiary amine are polar. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogens can act as hydrogen bond acceptors.[5] This functionality suggests potential solubility in polar aprotic (e.g., acetone) and polar protic solvents (e.g., ethanol, methanol) that can engage in these interactions.

Prediction: We can hypothesize that tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate will exhibit poor solubility in highly non-polar solvents like heptane and in highly polar solvents like water. Its optimal solubility is likely to be found in solvents of intermediate polarity, such as dichloromethane, tetrahydrofuran (THF), or short-chain alcohols.

Health and Safety Considerations

Handling any chemical of unknown toxicity requires prudent laboratory practices.[6] The safety profile should be inferred from structurally similar compounds, such as N-Boc protected piperidines, which are often classified as irritants.[7]

Hazard Identification (Assumed):

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

Recommended Handling Procedures:

-

Engineering Controls: Handle the compound within a certified chemical fume hood to minimize inhalation exposure.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and nitrile gloves.[8][9]

-

Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or applying cosmetics in the laboratory.[9]

-

Spill Response: In case of a spill, contain the material, prevent it from entering drains, and clean the area with an appropriate solvent and absorbent material.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.

Methodologies for Solubility Determination

A comprehensive solubility profile requires distinguishing between two key measurements: thermodynamic and kinetic solubility.[10]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium. It is a critical parameter for formulation and process chemistry.[11] The shake-flask method is the gold standard for this determination.

-

Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a stock solution (typically in DMSO) that is added to an aqueous buffer. It is a high-throughput method used in early drug discovery to flag compounds that might have solubility issues in biological assays.[1]

Decision Workflow for Solubility Profiling

Caption: Decision workflow for selecting the appropriate solubility assay.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol describes the definitive measurement of equilibrium solubility and is considered the benchmark method.[11]

An excess of the solid compound is agitated in the solvent for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the filtrate is determined, typically by High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for the Shake-Flask solubility determination method.

-

Preparation of Vials:

-

To a series of glass vials, add an excess amount of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate (e.g., 5-10 mg). The key is to ensure solid material remains visible at the end of the experiment.

-

Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

Prepare each solvent condition in triplicate for statistical validity.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary experiment can determine the minimum time required to reach a plateau in concentration.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean HPLC vial. This step is critical to remove all undissolved particles.

-

-

Analysis and Quantification:

-

Prepare a stock solution of the compound in a fully miscible solvent (e.g., acetonitrile) at a known concentration.

-

Generate a multi-point calibration curve from the stock solution (e.g., 100, 50, 25, 10, 1 µg/mL).

-

Analyze the filtered samples and calibration standards by a validated HPLC-UV method.

-

Calculate the concentration of the compound in the filtered sample by interpolating its peak area from the calibration curve. This concentration is the thermodynamic solubility.

-

Data Interpretation and Presentation

The final solubility data should be compiled into a clear, organized table that allows for easy comparison across different solvents. Solvents should be listed in order of increasing polarity to reveal trends in the compound's behavior.

Table 2: Illustrative Solubility Profile of Tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate at 25 °C (Note: The following data are hypothetical and for illustrative purposes only. They represent a plausible profile based on the molecule's structure.)

| Solvent | Polarity Index | Solvent Type | Solubility (mg/mL) | Classification |

| n-Heptane | 0.1 | Non-polar | < 0.1 | Insoluble |

| Toluene | 2.4 | Non-polar (Aromatic) | 5.2 | Sparingly Soluble |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | > 100 | Very Soluble |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | > 100 | Very Soluble |

| Acetone | 5.1 | Polar Aprotic | 85.7 | Freely Soluble |

| Ethyl Acetate | 4.4 | Polar Aprotic | 45.1 | Soluble |

| Isopropanol (IPA) | 3.9 | Polar Protic | 22.3 | Soluble |

| Ethanol | 4.3 | Polar Protic | 15.8 | Soluble |

| Methanol | 5.1 | Polar Protic | 9.4 | Sparingly Soluble |

| Acetonitrile | 5.8 | Polar Aprotic | 3.1 | Slightly Soluble |

| Water | 10.2 | Polar Protic | < 0.01 | Insoluble |

Solubility classifications are based on USP guidelines.

Conclusion

This guide provides a comprehensive, scientifically-grounded methodology for determining the solubility profile of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate or any other novel compound lacking public data. By combining theoretical structural analysis with rigorous experimental protocols like the shake-flask method, researchers can generate the reliable and essential data needed to guide formulation, process development, and early-stage drug discovery decisions. Adherence to these protocols and safety guidelines ensures the generation of high-quality, reproducible results, forming a critical part of the overall control strategy as outlined in regulatory guidelines like ICH Q6B.[12][13][14]

References

-

PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). TERT-BUTYL N-(PIPERIDIN-4-YL)CARBAMATE | CAS 73874-95-0. Retrieved from [Link]

-

NextSDS. (n.d.). tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate — Chemical Substance Information. Retrieved from [Link]

-

Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

ICH. (1999, March 10). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Retrieved from [Link]

-

Lovette, M. A. (2022, June 13). Solubility Model to Guide Solvent Selection in Synthetic Process Development. ResearchGate. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

-

Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

-

McDonagh, J. L., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (n.d.). ResearchGate. Retrieved from [Link]

-

Al-Kindi, M. A., & Al-Saadi, S. A. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Al-Kindi University College for Medical Sciences Journal. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020, April 14). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

European Pharmaceutical Review. (2011, August 31). Thermodynamics and kinetics driving quality in drug discovery. Retrieved from [Link]

-

Brittain, H. G. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (2025, January 10). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1999, August). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

-

Frontiers. (2025, January 24). A review on computational models for predicting protein solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Model to Guide Solvent Selection in Synthetic Process Development. Retrieved from [Link]

-

Westlab. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 5. ovid.com [ovid.com]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 9. greenwgroup.com [greenwgroup.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. database.ich.org [database.ich.org]

- 13. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

The Strategic Utility of tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate: A Medicinal Chemistry Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4'-bipiperidine scaffold is a privileged structural motif in modern medicinal chemistry, conferring favorable physicochemical properties and enabling specific interactions with a variety of biological targets. Within this class of compounds, tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate emerges as a highly versatile and strategically important building block. The presence of a Boc-protected amine on one piperidine ring and a secondary amine on the other allows for controlled, sequential functionalization, making it an invaluable tool in the synthesis of complex drug candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this key intermediate, offering field-proven insights and detailed protocols for its effective utilization in drug discovery programs.

Introduction: The Significance of the 1,4'-Bipiperidine Scaffold

The piperidine ring is a ubiquitous feature in a vast number of natural products and synthetic pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. The 1,4'-bipiperidine core, consisting of two directly connected piperidine rings, has gained significant attention in drug design. This arrangement offers a unique combination of rigidity and flexibility, allowing for the creation of molecules with well-defined spatial arrangements of functional groups.

The strategic importance of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate lies in its bifunctional nature, which is elegantly controlled by the use of the tert-butoxycarbonyl (Boc) protecting group. The Boc group renders the 4-amino group of one piperidine ring unreactive under a variety of conditions, allowing for selective reactions at the secondary amine of the other piperidine ring.[2] This orthogonal protection strategy is fundamental to its utility as a building block, enabling chemists to construct complex molecules with precision and high yield.

Physicochemical and Structural Properties

While a specific CAS number for tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate is not consistently reported in major chemical databases, its properties can be inferred from its constituent parts and structurally similar compounds. The key precursor, tert-butyl piperidin-4-ylcarbamate, is well-characterized with the CAS number 73874-95-0.[3]

| Property | Value | Source |

| Molecular Formula | C15H29N3O2 | N/A |

| Molecular Weight | 283.41 g/mol | N/A |

| Appearance | Expected to be an off-white to pale yellow solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, methanol, and DMSO | Inferred |

Synthesis of tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate

The most direct and widely employed method for the synthesis of the title compound is the reductive amination of tert-butyl piperidin-4-ylcarbamate with a suitable N-protected 4-piperidone derivative. A common and logical choice for the piperidone component is 1-Boc-4-piperidone, followed by selective deprotection. However, a more direct route involves the reductive amination of tert-butyl piperidin-4-ylcarbamate with 4-piperidone, which can be generated in situ or used as its hydrochloride salt.

General Synthetic Pathway: Reductive Amination

The core of the synthesis is the formation of an imine or enamine intermediate between the secondary amine of tert-butyl piperidin-4-ylcarbamate and the ketone of 4-piperidone, followed by reduction to the corresponding amine.

Caption: General workflow for the synthesis of the title compound via reductive amination.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate via reductive amination.

Materials:

-

tert-Butyl piperidin-4-ylcarbamate (1.0 eq) [CAS: 73874-95-0][3]

-

4-Piperidone monohydrate hydrochloride (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask, add tert-butyl piperidin-4-ylcarbamate and 4-piperidone monohydrate hydrochloride.

-

Add dichloromethane to the flask to form a stirrable suspension.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add triethylamine or DIPEA to the suspension and stir for 15-20 minutes.

-

In a single portion, add sodium triacetoxyborohydride to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate.

Rationale Behind Experimental Choices

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards carbonyls than sodium borohydride, reducing the likelihood of side reactions.[4]

-

Solvent: Dichloromethane is a common solvent for reductive aminations as it is relatively non-reactive and effectively solubilizes the reactants.

-

Base: Triethylamine or DIPEA is used to neutralize the hydrochloride salt of the 4-piperidone, liberating the free base necessary for the reaction.

Strategic Applications in Medicinal Chemistry

The utility of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate lies in its ability to serve as a scaffold for the introduction of diverse functionalities in a controlled manner.

Sequential Functionalization

The presence of two distinct nitrogen atoms with different reactivities is the key to its versatility.

Caption: Sequential functionalization workflow.

Case Study: Synthesis of NLRP3 Inflammasome Inhibitors

The 1,4'-bipiperidine scaffold has been explored in the development of inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases. While not using the exact title compound, a similar strategy involving the coupling of a Boc-protected aminopiperidine with another piperidine-containing fragment demonstrates the principle. For instance, tert-butyl piperidin-4-ylcarbamate can be reacted with a suitably activated piperidine derivative to form a more complex intermediate, which is then further elaborated into the final active molecule.[5]

Other Therapeutic Areas

The 4-aminopiperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. The 1,4'-bipiperidine structure allows for the spanning of larger binding pockets and the introduction of vectors for improved pharmacokinetic properties.

Handling, Storage, and Safety

Based on the properties of its precursors, tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate is expected to be a stable solid.

-

Storage: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Safety: The precursor, tert-butyl piperidin-4-ylcarbamate, is classified as a skin and eye irritant.[6] Similar precautions should be taken with the title compound.

Conclusion

tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate is a valuable and versatile building block in medicinal chemistry. Its pre-installed, orthogonally protected amino groups on a rigid 1,4'-bipiperidine scaffold provide a reliable platform for the synthesis of complex and diverse libraries of compounds. The synthetic accessibility and the potential for controlled, sequential modification make it a powerful tool for medicinal chemists aiming to optimize the properties of drug candidates. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of successful drug discovery endeavors.

References

-

PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

- Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 885-888.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 7). The Role of Tert-butyl N-piperidin-4-ylcarbamate in Modern Pharmaceutical Synthesis.

-

Matrix Fine Chemicals. (n.d.). TERT-BUTYL N-(PIPERIDIN-4-YL)CARBAMATE | CAS 73874-95-0. Retrieved March 18, 2026, from [Link]

- Google Patents. (2010). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.

- Edstrom, E. D., et al. (1996). Preparation of piperidine derivatives. US5489689A.

-

Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. [Link]

- BenchChem. (2025). The Versatility of Tert-butyl Carbamates in Medicinal Chemistry: Applications and Protocols.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Expedient Procedure for the Synthesis of Aliphatic Amines. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Google Patents. (2005). Method for preparing 4-piperidyl piperidine. CN1583742A.

- PubChemLite. (n.d.). Tert-butyl n-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate. University of Luxembourg.

-

U.S. Environmental Protection Agency. (2025, October 15). tert-Butyl [([1,4'-bipiperidin]-4-yl)methyl]carbamate. CompTox Chemicals Dashboard. Retrieved from [Link]

- NextSDS. (n.d.). tert-butyl N-{1-[(piperidin-4-yl)methyl]piperidin-4-yl}carbamate. Retrieved March 18, 2026, from a hypothetical chemical supplier website.

- NextSDS. (n.d.). tert-butyl N-[1-(4-aminophenyl)piperidin-4-yl]carbamate. Retrieved March 18, 2026, from a hypothetical chemical supplier website.

- Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2017).

- An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. (2020). Drug Testing and Analysis, 12(9), 1387-1392.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

Sources

- 1. Synthesis of 1,4-aminoalcohols from substituted dienes and anilines via molybdooxaziridine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 3. TERT-BUTYL N-(PIPERIDIN-4-YL)CARBAMATE | CAS 73874-95-0 [matrix-fine-chemicals.com]

- 4. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - Tert-butyl n-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate (C16H29N3O3) [pubchemlite.lcsb.uni.lu]

- 6. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Guide to the Trifluoroacetic Acid-Mediated Boc Deprotection of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability and predictable, acid-labile nature.[1][2] This application note provides a detailed, experience-driven protocol for the efficient removal of the Boc protecting group from tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate using trifluoroacetic acid (TFA). We will explore the underlying chemical mechanism, offer a robust step-by-step experimental procedure, discuss critical considerations for reaction workup and product purification, and provide troubleshooting guidance tailored to the unique properties of the resulting diamine product. This guide is intended for researchers in synthetic and medicinal chemistry who require a reliable method for accessing the versatile 1-(piperidin-4-yl)piperidin-4-amine scaffold.

Scientific Foundation: The Mechanism of Acidolysis

The cleavage of the Boc group by trifluoroacetic acid is a classic example of an acid-catalyzed elimination reaction (specifically, E1).[1][3] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction conditions. The process unfolds in a sequence of well-defined steps:

-

Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA. This step activates the carbamate for cleavage.[1][2][3]

-

Formation of a Stable Carbocation: The protonated intermediate is unstable and fragments, leading to the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][3] The stability of this tertiary carbocation is the thermodynamic driving force for the cleavage.

-

Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas.[1][3] This is an irreversible step that drives the reaction to completion. It is crucial to ensure the reaction vessel is not sealed to allow this gas to escape safely.[3]

-

Amine Salt Formation: The newly liberated primary amine, being basic, is immediately protonated by the excess TFA in the reaction medium to form the corresponding trifluoroacetate salt.[1][3]

This mechanistic pathway is visualized in the diagram below.

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Protocol: Solution-Phase Deprotection

This protocol is designed for the deprotection of Boc-protected amines in a solution of TFA and dichloromethane (DCM).[1]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate | ≥95% | BenchChem | The starting material. |

| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Loba Chemie | Highly corrosive and hygroscopic. Handle with extreme care.[4][5] |

| Dichloromethane (DCM), Anhydrous | ACS Grade, ≥99.8% | Fisher Scientific | Use of anhydrous solvent is recommended to ensure reproducibility. |

| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | For neutralization during workup. |

| Brine (Saturated Aqueous NaCl) | ACS Grade | - | For aqueous washes. |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Grade | - | For drying the organic layer. |

| Diethyl Ether or Pentane | ACS Grade | - | For precipitation/trituration if required. |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice/water bath

-

Dropping funnel or syringe

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Safety goggles, acid-resistant gloves (e.g., neoprene), lab coat.[5][6]

Step-by-Step Procedure

The entire workflow, from setup to final analysis, is summarized in the diagram below.

Caption: General experimental workflow for solution-phase Boc deprotection.

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate in anhydrous DCM to a concentration of 0.1–0.5 M.[1]

-

Cooling: Place the flask in an ice/water bath and cool the solution to 0 °C with stirring. This mitigates any exotherm upon acid addition.

-

TFA Addition: Slowly, add trifluoroacetic acid to the stirred solution. A common and effective ratio is a 1:1 mixture of TFA to DCM (v/v), resulting in a 50% TFA concentration.[1] For substrates sensitive to strong acid, the concentration can be lowered to 20-30%.

-

Reaction: Allow the reaction to warm to room temperature and continue stirring. The reaction is typically complete within 30 minutes to a few hours.[1]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed.[1][7]

-

TLC Method: Use a polar mobile phase (e.g., 90:10:1 DCM:MeOH:NH₄OH). The deprotected amine product will be significantly more polar and have a lower Rf value than the Boc-protected starting material. Visualize with ninhydrin stain, which will turn purple/blue in the presence of the product's primary amine.[7]

-

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with toluene or DCM can aid in removing residual TFA.[1]

-

Workup (Free Amine Isolation):

-

Dissolve the resulting residue in an organic solvent like DCM or ethyl acetate.

-

Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt. Caution: This neutralization will generate CO₂ gas; vent the funnel frequently.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude deprotected amine.[1]

-

Expert Tip: If the product exhibits high water solubility, consider an alternative workup. After the initial concentration (step 6), the residue can be passed through a basic ion-exchange resin (e.g., Amberlyst A21) slurry in methanol.[8][9] Subsequent filtration and evaporation of the solvent yields the free amine, avoiding an aqueous wash.

-

Purification and Characterization

The crude product, 1-(piperidin-4-yl)piperidin-4-amine, is a basic diamine and may present challenges during purification.

-

Column Chromatography: The polarity and basicity of the product can cause significant tailing on standard silica gel. To mitigate this, use a modified mobile phase. A gradient of methanol in dichloromethane is a good starting point. Adding a small amount of a basic modifier, such as 0.5-2% triethylamine or ammonium hydroxide, to the mobile phase is highly recommended to improve peak shape and recovery.[10]

-

Crystallization: If the free base is an oil, it can often be converted to a more crystalline hydrochloride or tosylate salt, which can be purified by recrystallization.

Safety and Handling

Trifluoroacetic acid is a highly corrosive and toxic substance that can cause severe skin burns, eye damage, and is harmful if inhaled.[5][11][12]

-

Handling: Always handle TFA in a well-ventilated chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (neoprene or butyl rubber are recommended).[5][6]

-

Spills: In case of a spill, neutralize with a weak base like sodium bicarbonate and absorb with an inert material (e.g., vermiculite).[6] Ensure the cleanup area is well-ventilated.

-

First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] For eye contact, flush with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[5][12]

Troubleshooting

| Problem Observed | Probable Cause(s) | Suggested Solution(s) |

| Incomplete reaction (starting material remains) | Insufficient reaction time or TFA concentration. | Extend the reaction time and continue monitoring. If the reaction stalls, consider increasing the TFA concentration or performing the reaction at a slightly elevated temperature (e.g., 40 °C).[13] |

| Low yield after aqueous workup | The product (as a salt or free base) has significant water solubility. | Avoid or minimize aqueous washes. Use the ion-exchange resin workup method described in section 2.3.[8] Alternatively, back-extract the aqueous layers multiple times with an organic solvent. |

| Significant tailing during column chromatography | The basic amine product is interacting strongly with the acidic silica gel. | Use a mobile phase containing a basic additive like triethylamine (1-2%) or ammonium hydroxide.[10] Consider using a different stationary phase, such as alumina or amine-functionalized silica.[10] |

| Oily product instead of a solid | Presence of residual solvent or impurities; the free base may be a low-melting solid or oil. | Dry the product under high vacuum. Attempt trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification.[10] Consider converting to a crystalline salt for easier handling. |

References

-

How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013). ResearchGate. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (2020). National Center for Biotechnology Information. [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015). Royal Society of Chemistry. [Link]

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Common Organic Chemistry. [Link]

-

Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. - ResearchGate. ResearchGate. [Link]

-

Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY - NJ.gov. New Jersey Department of Health. [Link]

-

An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. ResearchGate. [Link]

- Purification of piperidines - Google Patents.

-

Safety Data Sheet: Trifluoroacetic acid D - Carl ROTH. Carl ROTH. [Link]

- Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents.

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024). National Center for Biotechnology Information. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC. National Center for Biotechnology Information. [Link]

-

A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii) - Digital CSIC. (2014). Digital.CSIC. [Link]

-

Boc Resin Cleavage Protocol. AAPPTec. [Link]

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Piperidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

SDS – SAFETY DATA SHEET - Halocarbon Life Sciences. Halocarbon. [Link]

-

Piperidine Synthesis. - DTIC. Defense Technical Information Center. [Link]

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. SciSpace. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. lobachemie.com [lobachemie.com]

- 5. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 6. nj.gov [nj.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. carlroth.com [carlroth.com]

- 12. isotope.com [isotope.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Utilizing tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate in solid-phase peptide synthesis

Application Note: Strategic Incorporation of tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate in Solid-Phase Peptide Synthesis

Executive Summary

The integration of complex, non-natural building blocks into peptide backbones is a cornerstone of modern peptidomimetic drug design. tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate (commonly referred to as Boc-[1,4'-bipiperidin]-4-amine) is a versatile, rigid diamine linker. This application note provides a comprehensive, self-validating guide for researchers and drug development professionals looking to incorporate this privileged bipiperidine scaffold into Solid-Phase Peptide Synthesis (SPPS) workflows.